Atigliflozin

Description

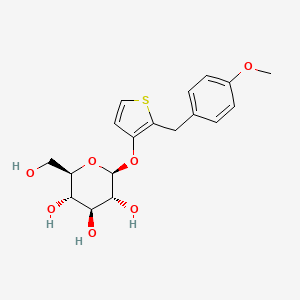

Structure

3D Structure

Properties

CAS No. |

647834-15-9 |

|---|---|

Molecular Formula |

C18H22O7S |

Molecular Weight |

382.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]thiophen-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3/t13-,15-,16+,17-,18-/m1/s1 |

InChI Key |

BUXGTLNOWLNUKF-SOVHRIKKSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CC2=C(C=CS2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Atigliflozin |

Origin of Product |

United States |

Foundational & Exploratory

Atigliflozin's Mechanism of Action in Renal Glucose Reabsorption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atigliflozin (formerly known as AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By targeting SGLT2, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion. This mechanism of action makes this compound a therapeutic candidate for conditions characterized by hyperglycemia, such as type 2 diabetes mellitus. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, likely experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of this compound is the selective inhibition of SGLT2, which is predominantly expressed in the S1 segment of the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. This compound competitively binds to SGLT2, preventing the cotransport of sodium and glucose from the tubular lumen into the epithelial cells. This inhibition of glucose reabsorption results in glucosuria, a reduction in blood glucose levels, and a mild osmotic diuresis. The selectivity of this compound for SGLT2 over SGLT1, which is primarily found in the small intestine and the S3 segment of the proximal tubule, minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition.

Caption: Mechanism of SGLT2 Inhibition by this compound in the Renal Proximal Tubule.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Species/System | Reference |

| IC50 for hSGLT2 | 10 nM | Human SGLT2 | [1] |

| IC50 for hSGLT1 | 8.2 µM | Human SGLT1 | [1] |

| Selectivity (SGLT1/SGLT2) | ~820-fold | Human | [1] |

| Urinary Glucose Excretion | Dose-dependent increase | Mice and Rats | [1] |

Experimental Protocols

While the specific, detailed experimental protocols for this compound are proprietary, the following sections describe the likely methodologies used for its characterization based on standard practices for SGLT2 inhibitors.

In Vitro SGLT2 Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2 was likely determined using a cell-based assay. A common method involves the use of a cell line, such as Human Embryonic Kidney 293 (HEK293) or human kidney proximal tubule cells (HK-2), engineered to stably express the respective transporter.

Protocol Outline:

-

Cell Culture: HEK293 cells stably expressing either hSGLT1 or hSGLT2 are cultured in appropriate media and seeded into 96-well plates.

-

Compound Preparation: this compound is serially diluted to a range of concentrations in a suitable buffer.

-

Assay Procedure:

-

The cell monolayers are washed with a sodium-free buffer to remove any residual glucose.

-

Cells are then incubated with the various concentrations of this compound in a sodium-containing buffer for a defined period.

-

A labeled glucose analog, either a radiolabeled substrate like 14C-alpha-methyl-D-glucopyranoside ([14C]AMG) or a fluorescent analog like 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the wells.

-

The uptake of the labeled glucose analog is allowed to proceed for a specific time at 37°C.

-

The uptake is terminated by washing the cells with ice-cold, sodium-free buffer.

-

-

Detection and Analysis:

-

For radiolabeled assays, the cells are lysed, and the radioactivity is measured using a scintillation counter.

-

For fluorescent assays, the cells are lysed, and the fluorescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental Workflow for In Vitro IC50 Determination of this compound.

In Vivo Urinary Glucose Excretion Assay

The effect of this compound on urinary glucose excretion is assessed in animal models, typically normal or diabetic rodents.

Protocol Outline:

-

Animal Acclimatization: Rodents (e.g., mice or rats) are acclimatized to metabolic cages, which allow for the separate collection of urine and feces.

-

Dosing: Animals are administered this compound orally at various doses. A vehicle control group receives the formulation without the active compound.

-

Urine Collection: Urine is collected over a specified period (e.g., 24 hours) following drug administration.

-

Sample Analysis: The volume of urine collected is measured, and the glucose concentration in the urine is determined using a glucose oxidase assay or a similar quantitative method.

-

Data Analysis: The total amount of glucose excreted in the urine is calculated for each animal and compared between the different dose groups and the control group to determine the dose-response relationship.

Caption: Experimental Workflow for In Vivo Urinary Glucose Excretion Assay.

Pharmacokinetics and Clinical Data

Detailed pharmacokinetic profiles and clinical trial data for this compound are not extensively available in the public domain. As a member of the gliflozin class, it is anticipated to be orally bioavailable. However, without specific studies, parameters such as absorption, distribution, metabolism, and excretion for this compound remain uncharacterized in publicly accessible literature. There is no publicly available information regarding the progression of this compound into human clinical trials.

Conclusion

This compound is a highly selective and potent SGLT2 inhibitor that demonstrates a clear mechanism of action in promoting urinary glucose excretion in preclinical models. Its high selectivity for SGLT2 over SGLT1 suggests a favorable profile with a reduced risk of gastrointestinal side effects. While the publicly available data is limited, the foundational mechanism of this compound aligns with the established therapeutic benefits of the SGLT2 inhibitor class. Further research and clinical development would be necessary to fully elucidate its therapeutic potential in managing hyperglycemia-related conditions.

References

Atigliflozin (AVE-2268): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atigliflozin (AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys. Developed by Sanofi-Aventis, this compound was investigated as a potential oral antidiabetic agent for the treatment of type 2 diabetes mellitus. As an O-glucoside derivative, it represents an early approach to SGLT2 inhibition. Preclinical studies in animal models demonstrated its efficacy in promoting urinary glucose excretion and lowering blood glucose levels. However, its clinical development was discontinued after Phase II trials. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and the available clinical trial information.

Introduction: The Role of SGLT2 in Glucose Homeostasis

The kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the blood. The majority of this reabsorption is mediated by sodium-glucose cotransporters (SGLTs) located in the proximal tubules of the nephrons. SGLT2 is the predominant transporter, accounting for approximately 90% of renal glucose reabsorption.[1] Inhibition of SGLT2 presents a novel therapeutic strategy for managing hyperglycemia in type 2 diabetes by promoting the excretion of excess glucose in the urine, independent of insulin pathways.[1] This mechanism of action also offers potential secondary benefits, including modest weight loss and a reduction in blood pressure.[2]

The Discovery of this compound (AVE-2268)

This compound was developed by Sanofi-Aventis as a selective inhibitor of SGLT2.[3] It is a substituted glycopyranoside, belonging to the class of O-glucoside derivatives of phlorizin, a naturally occurring SGLT inhibitor.[3] While phlorizin demonstrated the therapeutic potential of SGLT inhibition, its lack of selectivity for SGLT2 over SGLT1 and poor oral bioavailability limited its clinical utility. The development of synthetic analogs like this compound aimed to overcome these limitations by offering improved selectivity and pharmacokinetic properties.

Mechanism of Action

This compound is a competitive inhibitor of SGLT2. By binding to the SGLT2 protein on the apical membrane of the proximal convoluted tubule cells in the kidney, it blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream. This inhibition leads to increased urinary glucose excretion (glucosuria), thereby lowering blood glucose levels.

Preclinical Pharmacology

The preclinical pharmacological profile of this compound was characterized in a key study by Bickel et al. (2008).

In Vitro Selectivity

This compound demonstrated high selectivity for human SGLT2 over SGLT1.

| Target | IC50 |

| Human SGLT2 | 13 nM |

| Human SGLT1 | >10,000 nM |

| Table 1: In vitro inhibitory activity of this compound against human SGLT1 and SGLT2. |

In Vivo Efficacy in Animal Models

Studies in mice and rats showed that oral administration of this compound led to a dose-dependent increase in urinary glucose excretion and a reduction in blood glucose levels.

| Species | Parameter | Value |

| Mice | ID30 (UGE) | 79 +/- 8.1 mg/kg p.o. |

| Rats | ID30 (UGE) | 39.8 +/- 4.0 mg/kg p.o. |

| Mice (i.p. glucose challenge) | ID50 (Blood Glucose Reduction) | 13.2 +/- 3.9 mg/kg p.o. |

| Mice (oral glucose challenge) | ID50 (Blood Glucose Reduction) | 26.1 +/- 3.9 mg/kg p.o. |

| Table 2: In vivo efficacy of this compound in animal models. UGE: Urinary Glucose Excretion. ID30/ID50: Dose required to produce 30% or 50% of the maximum effect. |

The higher potency observed during an intraperitoneal glucose challenge compared to an oral glucose challenge suggested that this compound did not significantly inhibit intestinal SGLT1 in vivo, consistent with its in vitro selectivity.

Experimental Protocols (based on Bickel et al., 2008)

4.3.1. In Vitro SGLT Inhibition Assay

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or SGLT2.

-

Substrate: Radiolabeled alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.

-

Procedure:

-

Cells were seeded in 96-well plates and grown to confluence.

-

Cells were washed with a sodium-containing buffer.

-

Cells were incubated with varying concentrations of this compound and a fixed concentration of [14C]AMG in the sodium-containing buffer.

-

After the incubation period, the cells were washed with a sodium-free buffer to stop the transport.

-

Cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.

-

The concentration of this compound that inhibited 50% of the specific glucose uptake (IC50) was calculated.

-

4.3.2. In Vivo Urinary Glucose Excretion (UGE) Study

-

Animal Models: Male NMRI mice and male Wistar rats.

-

Procedure:

-

Animals were fasted overnight with free access to water.

-

This compound was administered orally (p.o.) at various doses.

-

Immediately after dosing, animals were placed in metabolic cages.

-

Urine was collected over a specified period (e.g., 24 hours).

-

The total volume of urine was measured, and the glucose concentration was determined using a glucose analyzer.

-

The total amount of glucose excreted in the urine was calculated.

-

The dose that produced 30% of the maximal glucose excretion (ID30) was determined.

-

4.3.3. Oral and Intraperitoneal Glucose Tolerance Tests (OGTT/IPGTT)

-

Animal Model: Male NMRI mice.

-

Procedure:

-

Animals were fasted overnight.

-

This compound was administered orally 30 minutes before the glucose challenge.

-

A glucose solution was administered either orally (OGTT) or intraperitoneally (IPGTT).

-

Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose load.

-

Blood glucose concentrations were measured.

-

The area under the curve (AUC) for blood glucose was calculated.

-

The dose that inhibited the rise in blood glucose by 50% (ID50) was determined.

-

Clinical Development and Discontinuation

This compound entered Phase II clinical trials to evaluate its efficacy and safety in patients with type 2 diabetes. A key study, identified as NCT00361738, was a randomized, double-blind, placebo-controlled, dose-response study in patients with type 2 diabetes who were not adequately controlled with metformin. The development of this compound was subsequently discontinued by Sanofi-Aventis. The precise reasons for the discontinuation have not been publicly detailed, but factors such as the pharmacokinetic profile of this O-glucoside, the competitive landscape of SGLT2 inhibitors with the emergence of more stable C-glucosides, or strategic portfolio decisions may have played a role.

Conclusion

This compound (AVE-2268) was a promising early-generation, selective SGLT2 inhibitor that demonstrated clear pharmacological activity in preclinical models. Its development highlighted the potential of SGLT2 inhibition as a therapeutic target for type 2 diabetes. Although its progression to the market was halted, the research and development efforts for this compound contributed to the broader understanding of the pharmacology and clinical potential of the gliflozin class of drugs. The subsequent success of C-glucoside SGLT2 inhibitors has validated the therapeutic principle that this compound was designed to address.

References

Atigliflozin in Preclinical Models: A Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atigliflozin (also known as AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] As a member of the gliflozin class of drugs, it is developed for the treatment of type II diabetes mellitus.[3] The primary mechanism of action for SGLT2 inhibitors involves the reduction of renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of blood glucose levels.[1] This insulin-independent mechanism offers a novel therapeutic approach to glycemic control.

This technical guide provides a comprehensive summary of the available preclinical pharmacokinetic and pharmacodynamic data for this compound. It also includes detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in this area.

Pharmacodynamics

This compound has been demonstrated to be a selective inhibitor of SGLT2 over SGLT1, the primary glucose transporter in the intestine.[1] This selectivity minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition. Preclinical studies in mice and rats have shown that this compound produces a dose-dependent increase in urinary glucose excretion and effectively lowers blood glucose levels during glucose tolerance tests.

In Vitro and In Vivo Pharmacodynamic Properties of this compound

| Parameter | Value | Species/Model |

| In Vitro Inhibition | ||

| IC₅₀ (hSGLT2) | 10 nM / 13 nmol/L | Human SGLT2 |

| IC₅₀ (hSGLT1) | 8.2 µM / >10,000 nmol/L | Human SGLT1 |

| In Vivo Efficacy (Oral Administration) | ||

| ID₃₀ (Urinary Glucose Excretion) | 79 +/- 8.1 mg/kg | Mice |

| ID₃₀ (Urinary Glucose Excretion) | 39.8 +/- 4.0 mg/kg | Rats |

| ID₅₀ (Blood Glucose Lowering - Oral Glucose Challenge) | 26.1 +/- 3.9 mg/kg | Mice |

| ID₅₀ (Blood Glucose Lowering - Intraperitoneal Glucose Challenge) | 13.2 +/- 3.9 mg/kg | Mice |

IC₅₀: Half maximal inhibitory concentration. ID₃₀/ID₅₀: Dose required to produce 30% or 50% of the maximal effect. Data sourced from Bickel et al., 2008 and MedChemExpress.

Pharmacokinetics

As of the latest available data, detailed preclinical pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, and half-life) have not been extensively published in publicly accessible literature.

For illustrative purposes, the following table presents representative pharmacokinetic data for another SGLT2 inhibitor, ipragliflozin, in rats. This is intended to provide a general understanding of the pharmacokinetic profile that might be expected from a compound in this class.

Representative Oral Pharmacokinetic Parameters of an SGLT2 Inhibitor (Ipragliflozin) in Rats

| Parameter | 1 mg/kg | 10 mg/kg | 30 mg/kg |

| Cmax (ng/mL) | 235 ± 34 | 2430 ± 280 | 7840 ± 960 |

| Tmax (hr) | 0.5 ± 0.2 | 0.8 ± 0.3 | 1.0 ± 0.4 |

| AUC₀-∞ (ng·h/mL) | 834 ± 121 | 9870 ± 1150 | 35400 ± 4120 |

| t₁/₂ (hr) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |

This data is for ipragliflozin and is not specific to this compound. Data is presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound via SGLT2 Inhibition.

Caption: Preclinical PK/PD Experimental Workflow.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. The following methodologies are based on the available literature for this compound and standard procedures for other SGLT2 inhibitors.

Pharmacodynamic Assessment: Oral Glucose Tolerance Test (OGTT)

-

Animal Model: Male mice or rats are used. For studies in diabetic models, Zucker Diabetic Fatty (ZDF) rats or streptozotocin-induced diabetic rats are common choices.

-

Acclimatization and Fasting: Animals are acclimatized to the facility for at least one week and fasted overnight prior to the experiment.

-

Drug Administration: this compound or vehicle is administered via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg).

-

Glucose Challenge: A glucose solution (e.g., 2 g/kg) is administered orally or intraperitoneally 30-60 minutes after drug administration.

-

Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min) and at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).

-

Analysis: Blood glucose concentrations are measured using a glucometer. The area under the curve (AUC) for blood glucose is calculated to determine the overall effect on glucose excursion.

Pharmacodynamic Assessment: Urinary Glucose Excretion (UGE)

-

Animal Model: Male mice or rats are housed individually in metabolic cages that allow for the separation and collection of urine.

-

Drug Administration: A single oral dose of this compound or vehicle is administered.

-

Urine Collection: Urine is collected over a specified period, typically 24 hours.

-

Sample Processing: The total volume of urine is recorded. An aliquot is taken for glucose analysis.

-

Analysis: The glucose concentration in the urine is determined using a suitable biochemical assay. Total UGE is calculated by multiplying the glucose concentration by the total urine volume and is often normalized to body weight.

Pharmacokinetic Analysis (General Protocol)

-

Animal Model: Male Sprague-Dawley or Wistar rats with indwelling jugular vein catheters are frequently used.

-

Drug Administration: A single dose of the SGLT2 inhibitor is administered via oral gavage or intravenous injection.

-

Blood Sampling: Serial blood samples are collected via the catheter at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the drug are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The plasma concentration-time data is used to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) using non-compartmental analysis software.

Conclusion

The available preclinical data indicate that this compound is a potent and selective SGLT2 inhibitor with significant pharmacodynamic effects on urinary glucose excretion and blood glucose control in animal models. While detailed public information on its pharmacokinetic profile is limited, the established methodologies for other SGLT2 inhibitors provide a clear framework for its continued evaluation. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the development of novel antidiabetic therapies.

References

In Vitro Characterization of Atigliflozin's Effects on Sodium-Glucose Cotransporters: A Technical Guide

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in vitro quantitative data (e.g., IC50 values), detailed experimental protocols, and signaling pathway analyses for Atigliflozin. This compound is identified as a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This guide provides a comprehensive overview of the established in vitro methodologies and typical findings for selective SGLT2 inhibitors as a class, which are presumed to be relevant to the study of this compound.

Introduction to this compound and SGLT Inhibition

This compound is a member of the gliflozin class of drugs, which act as inhibitors of sodium-glucose cotransporters. The primary targets of these drugs are SGLT1 and SGLT2, which are responsible for glucose reabsorption in the intestine and kidneys, respectively. SGLT2 is the predominant transporter in the kidneys, accounting for approximately 90% of glucose reabsorption. Selective inhibition of SGLT2 is a therapeutic strategy for type 2 diabetes, as it promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism is independent of insulin, offering a distinct advantage in the management of the disease.

This technical guide outlines the common in vitro experimental approaches used to characterize the inhibitory activity and selectivity of SGLT2 inhibitors like this compound.

Quantitative Analysis of SGLT Inhibition

A crucial aspect of characterizing an SGLT inhibitor is to determine its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for both SGLT1 and SGLT2. A higher selectivity ratio (IC50 for SGLT1 / IC50 for SGLT2) indicates a more specific inhibition of SGLT2, which is generally desirable to minimize off-target effects associated with SGLT1 inhibition in the gut.

While specific data for this compound is not available, the following table presents typical IC50 values for other well-characterized SGLT2 inhibitors to provide a comparative context.

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| Dapagliflozin | 1.1 | 1390 | ~1200-fold |

| Canagliflozin | 2.2 | 663 | ~300-fold |

| Empagliflozin | 3.1 | 8300 | ~2700-fold |

| Ertugliflozin | 0.877 | 1960 | >2000-fold |

| Sotagliflozin | 1.8 | 36 | ~20-fold (Dual Inhibitor) |

Experimental Protocols for In Vitro SGLT Inhibition Assays

The in vitro evaluation of SGLT inhibitors typically involves cell-based assays that measure the uptake of a labeled glucose analog in cells engineered to express either SGLT1 or SGLT2.

Cell Line Preparation

The most common approach is to use a host cell line that does not endogenously express SGLTs, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells. These cells are then stably transfected with a plasmid containing the cDNA for either human SGLT1 or human SGLT2.

Radioactive Glucose Uptake Assay

This is a traditional and robust method for measuring SGLT activity.

Materials:

-

CHO or HEK293 cells stably expressing hSGLT1 or hSGLT2

-

Culture medium (e.g., DMEM/F-12)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution containing NaCl)

-

Sodium-free uptake buffer (NaCl replaced with choline chloride)

-

[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG), a non-metabolizable glucose analog

-

Test compound (e.g., this compound) and control inhibitors (e.g., Phlorizin)

-

Scintillation cocktail and counter

Procedure:

-

Seed the stable cell lines in 96-well plates and grow to confluence.

-

Wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle control in uptake buffer for 15-30 minutes at 37°C.

-

Initiate glucose uptake by adding [¹⁴C]-AMG to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold sodium-free uptake buffer.

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

Data is analyzed to determine the IC50 value of the test compound.

Fluorescent Glucose Uptake Assay

This method offers a non-radioactive alternative and is suitable for high-throughput screening.

Materials:

-

CHO or HEK293 cells stably expressing hSGLT1 or hSGLT2

-

Culture medium

-

Uptake buffer

-

Sodium-free uptake buffer

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), a fluorescent glucose analog

-

Test compound and control inhibitors

-

Fluorescence plate reader

Procedure:

-

Follow steps 1-3 from the radioactive assay protocol.

-

Initiate glucose uptake by adding 2-NBDG to the wells.

-

Incubate for a defined period at 37°C.

-

Terminate the uptake by washing with ice-cold sodium-free uptake buffer.

-

Lyse the cells and measure the fluorescence of the cell lysate using a plate reader (Excitation/Emission ~465/540 nm).

-

Calculate the IC50 value from the fluorescence data.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Caption: Mechanism of SGLT2 Inhibition by this compound.

Caption: General Experimental Workflow for SGLT Inhibition Assays.

Potential Signaling Pathways Influenced by SGLT2 Inhibition

While the primary mechanism of SGLT2 inhibitors is direct, their downstream effects can influence various cellular signaling pathways. Research on other SGLT2 inhibitors suggests potential involvement of pathways related to cellular stress, metabolism, and inflammation. However, specific in vitro studies detailing the direct impact of this compound on these pathways are not currently available. A generalized potential pathway is illustrated below.

Caption: Putative Downstream Signaling Effects of SGLT2 Inhibition.

Conclusion

The in vitro characterization of SGLT inhibitors is a critical step in their development, providing essential data on their potency, selectivity, and mechanism of action. While specific experimental data for this compound remains to be published, the methodologies and expected outcomes can be inferred from the extensive research conducted on other selective SGLT2 inhibitors. The protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals interested in the in vitro study of this compound and other compounds in this therapeutic class. Future research will be necessary to elucidate the precise in vitro profile of this compound.

Atigliflozin and the Expanding Therapeutic Landscape of SGLT2 Inhibitors Beyond Glycemic Control

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Atigliflozin (AVE2268) is a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal renal tubules responsible for the reabsorption of approximately 90% of filtered glucose from the urine. By inhibiting SGLT2, this compound and other drugs in its class promote urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. While initially developed for the management of type 2 diabetes mellitus, a growing body of evidence from large-scale clinical trials has revealed profound therapeutic benefits of SGLT2 inhibitors that extend far beyond glycemic control.

Publicly available data on this compound's clinical development beyond Phase II trials for type 2 diabetes is limited. However, the consistent class-wide effects observed with other SGLT2 inhibitors, such as dapagliflozin, empagliflozin, and canagliflozin, provide a strong rationale for exploring the potential of this compound in other therapeutic areas. This technical guide will, therefore, focus on the established and emerging therapeutic targets of the SGLT2 inhibitor class beyond type 2 diabetes, with a particular emphasis on heart failure, chronic kidney disease, and non-alcoholic fatty liver disease (NAFLD). The mechanisms, clinical trial data, and experimental protocols discussed herein are representative of the SGLT2 inhibitor class and offer a predictive framework for the potential applications of this compound.

Core Mechanism of Action of SGLT2 Inhibitors

The primary mechanism of action of SGLT2 inhibitors is the blockade of glucose reabsorption in the kidneys.[1] This leads to a cascade of downstream effects that are believed to contribute to their cardiovascular and renal protective benefits.

References

Early-Phase Clinical Development of SGLT2 Inhibitors: A Technical Overview Featuring Atigliflozin (AVE-2268) and Dapagliflozin as a Clinical Surrogate

Disclaimer: Publicly available early-phase clinical trial data for Atigliflozin (AVE-2268) is limited. This guide summarizes the available preclinical data for this compound and utilizes the extensive clinical trial data for Dapagliflozin, a well-characterized SGLT2 inhibitor, as a representative example to fulfill the detailed requirements of this technical overview.

Introduction

Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of therapeutic agents developed for the treatment of type 2 diabetes mellitus.[1] Their primary mechanism of action involves the inhibition of SGLT2, a protein responsible for the majority of glucose reabsorption in the proximal tubules of the kidneys.[1] By blocking this transporter, SGLT2 inhibitors increase urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner.[1] This class of drugs has also demonstrated significant benefits in cardiovascular and renal outcomes.[2][3]

This compound (AVE-2268) is identified as an orally active and selective SGLT2 inhibitor. Preclinical studies have shown its potential to lower blood glucose and improve oral glucose tolerance.

Preclinical Data for this compound (AVE-2268)

The available data for this compound is primarily from preclinical, in vitro, and animal studies.

In Vitro Activity

| Target | IC50 | Selectivity |

| hSGLT-2 | 10 nM | 820-fold vs. hSGLT-1 |

| hSGLT-1 | 8.2 µM | |

| Source: MedChemExpress |

In Vivo Pharmacodynamics (Animal Models)

| Species | Dose (p.o.) | Effect |

| Mice & Rats | 1-300 mg/kg | Dose-dependent increase in urinary glucose excretion |

| Mice | 10-100 mg/kg | Dose-dependent decrease in blood glucose excursions after glucose administration |

| Source: MedChemExpress |

Clinical Data for Dapagliflozin (Representative Example)

Due to the absence of public early-phase clinical trial data for this compound, this section presents data from Dapagliflozin to illustrate the typical findings for an SGLT2 inhibitor.

Pharmacokinetics

Dapagliflozin is characterized by rapid oral absorption and a half-life that supports once-daily dosing.

| Parameter | Value | Conditions |

| Oral Bioavailability | 78% | N/A |

| Time to Peak Plasma Concentration (Tmax) | < 2 hours | Orally administered |

| Volume of Distribution | 118 L | N/A |

| Plasma Protein Binding | 91% | N/A |

| Metabolism | UGT1A9 to Dapagliflozin 3-O-glucuronide (inactive) | Liver and Kidneys |

| Elimination Half-life (t1/2) | 12.9 hours | 10 mg dose |

| Excretion (Parent Drug) | < 2% in urine | N/A |

| Excretion (Metabolite) | 61% as 3-O-glucuronide in urine | N/A |

| Source: PubMed |

Pharmacodynamics

The primary pharmacodynamic effect of Dapagliflozin is the induction of glucosuria, leading to improved glycemic control.

| Parameter | Dose | Result |

| Urinary Glucose Excretion | ≥ 20 mg/day | Maximal increases |

| Hemoglobin A1c (HbA1c) Reduction | N/A | 0.5% to 1.1% |

| Systolic Blood Pressure Reduction | N/A | 3.78 mmHg |

| Diastolic Blood Pressure Reduction | N/A | 1.41 mmHg |

| Source: PubMed |

Safety and Tolerability

The safety profile of SGLT2 inhibitors has been extensively studied.

| Adverse Event | Incidence Notes |

| Genital Mycotic Infections | Most frequently reported adverse events. |

| Urinary Tract Infections | Frequently reported. |

| Increased Urination | Common due to the mechanism of action. |

| Hypotension | Modest reduction in blood pressure is common. |

| Diabetic Ketoacidosis | Small increased risk has been noted in major clinical trials. |

| Source: PubMed |

Experimental Protocols

The following describes a representative experimental protocol for an early-phase (Phase I) clinical trial of an SGLT2 inhibitor.

Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of [Investigational SGLT2 Inhibitor] in Healthy Adult Subjects.

Objectives:

-

Primary: To assess the safety and tolerability of single ascending oral doses of the investigational drug compared to placebo.

-

Secondary: To characterize the pharmacokinetic profile of single ascending oral doses.

-

Exploratory: To evaluate the pharmacodynamic effects on urinary glucose excretion.

Study Design:

-

Type: Interventional, Safety/Tolerability/Pharmacokinetics

-

Allocation: Randomized

-

Masking: Double-Blind (Subject, Investigator)

-

Control: Placebo

-

Intervention: Single oral doses of the investigational drug in escalating dose cohorts.

Participant Population:

-

Inclusion Criteria: Healthy male and female subjects, aged 18-55 years, with a body mass index (BMI) within a specified range.

-

Exclusion Criteria: History of significant medical conditions, use of concomitant medications, abnormal laboratory values at screening.

Methodology:

-

Screening: Potential subjects undergo a comprehensive medical screening.

-

Randomization: Eligible subjects are randomized to receive either the investigational drug or a placebo.

-

Dosing: Subjects receive a single oral dose of the assigned treatment on Day 1.

-

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points post-dose to measure plasma concentrations of the drug and its metabolites.

-

Pharmacodynamic Sampling: Urine is collected over specified intervals to measure glucose excretion.

-

Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Clinical laboratory tests are performed at scheduled times.

-

Follow-up: Subjects are followed for a specified period after dosing to monitor for any late-onset adverse events.

Mandatory Visualizations

Signaling Pathway of SGLT2 Inhibition

Caption: SGLT2 Inhibition in the Renal Proximal Tubule.

Experimental Workflow for a Phase I Clinical Trial

Caption: Workflow of a Phase I Single Ascending Dose Clinical Trial.

References

Investigating the Off-Target Effects of Atigliflozin at the Cellular Level: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists specifically for the off-target effects of Atigliflozin. This guide synthesizes information on the well-documented off-target effects of other sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, to infer potential off-target mechanisms of this compound. Direct experimental validation is crucial to confirm these effects for this compound.

Introduction

This compound is a member of the gliflozin class of drugs, which are potent and selective inhibitors of the sodium-glucose cotransporter 2 (SGLT2). By blocking SGLT2 in the proximal tubules of the kidneys, these drugs reduce renal glucose reabsorption, leading to glucosuria and a lowering of blood glucose levels.[1] While the on-target effects on SGLT2 are well-established, a growing body of evidence suggests that the profound cardiovascular and renal benefits observed with this class of drugs may be, in part, attributable to off-target effects at the cellular level. This technical guide provides an in-depth overview of the key putative off-target mechanisms of SGLT2 inhibitors, the experimental protocols to investigate them, and the available quantitative data from studies on related compounds.

Key Putative Off-Target Mechanisms

Several cellular pathways and proteins have been identified as potential off-targets for SGLT2 inhibitors. These interactions are thought to contribute to the pleiotropic effects of this drug class beyond glycemic control.

Inhibition of the Na+/H+ Exchanger 1 (NHE1)

The cardiac sodium-hydrogen exchanger 1 (NHE1) is a key regulator of intracellular pH and sodium levels in cardiomyocytes.[2][3] Overactivation of NHE1 is implicated in various cardiovascular pathologies, including heart failure. Several SGLT2 inhibitors have been shown to inhibit NHE1 activity, which is proposed to be a significant contributor to their cardioprotective effects.[4]

Signaling Pathway:

Activation of AMP-Activated Protein Kinase (AMPK) and Sirtuin 1 (SIRT1)

AMPK is a crucial cellular energy sensor that, when activated, promotes catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. SIRT1 is a protein deacetylase that plays a vital role in cellular metabolism, stress resistance, and mitochondrial biogenesis. Evidence suggests that SGLT2 inhibitors can activate both AMPK and SIRT1, leading to improved cellular energy homeostasis and reduced oxidative stress.[4]

Signaling Pathway:

Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to the pathogenesis of diabetes and its complications. SGLT2 inhibitors have been observed to exert anti-inflammatory effects, potentially through the modulation of signaling pathways such as the NF-κB and NLRP3 inflammasome pathways.

Experimental Protocols

To investigate the off-target effects of this compound, a series of in vitro cellular assays can be employed. The following are detailed methodologies for key experiments.

Cellular NHE1 Inhibition Assay

This assay measures the ability of a compound to inhibit NHE1-mediated recovery of intracellular pH (pHi) following an acid load.

Workflow:

References

- 1. Effect of dapagliflozin on proteomics and metabolomics of serum from patients with type 2 diabetes | springermedizin.de [springermedizin.de]

- 2. researchgate.net [researchgate.net]

- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 4. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

Atigliflozin: A Technical Overview of its Impact on Glycemic Control and Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth analysis of Atigliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. While clinical trial data specific to this compound is limited in the public domain, this document extrapolates its anticipated effects on glycemic control and insulin sensitivity based on the well-established mechanism of action of the SGLT2 inhibitor class. This paper will delve into the molecular mechanisms, summarize expected quantitative effects on key diabetic markers, detail relevant experimental protocols for assessment, and visualize the pertinent signaling pathways. The information presented is synthesized from extensive research on SGLT2 inhibitors, primarily focusing on compounds with published clinical data, such as Dapagliflozin, to provide a comprehensive technical guide for research and development professionals.

Introduction: The Role of SGLT2 Inhibition in Diabetes Management

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key contributor to the persistent hyperglycemia in T2DM is the increased renal reabsorption of glucose. The sodium-glucose cotransporter 2 (SGLT2), located in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1]

This compound belongs to the gliflozin class of drugs, which act as potent and selective inhibitors of SGLT2.[2] By inhibiting SGLT2, this compound is designed to reduce the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting urinary glucose excretion (glucosuria) and lowering blood glucose levels.[1] This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option throughout the progression of T2DM.[1]

Mechanism of Action

The primary mechanism of action of this compound, as an SGLT2 inhibitor, is the competitive and reversible inhibition of the SGLT2 protein in the apical membrane of the proximal convoluted tubule cells in the kidney. This inhibition directly blocks the reabsorption of filtered glucose, leading to its excretion in the urine.[1] The resulting caloric loss also contributes to modest weight reduction.

Beyond its primary glucosuric effect, SGLT2 inhibition is understood to indirectly improve insulin sensitivity. This is largely attributed to the alleviation of glucotoxicity. Chronic hyperglycemia is known to impair insulin signaling and contribute to insulin resistance in peripheral tissues such as skeletal muscle and adipose tissue. By lowering plasma glucose levels, SGLT2 inhibitors are expected to reduce this glucotoxic effect, thereby enhancing insulin-mediated glucose uptake and utilization.

Impact on Glycemic Control: Expected Quantitative Effects

While specific phase III clinical trial data for this compound is not widely available, data from other SGLT2 inhibitors, such as Dapagliflozin, provides a strong indication of the expected impact on key glycemic parameters.

Table 1: Expected Impact of this compound on Glycemic Control Parameters (based on data from other SGLT2 inhibitors)

| Parameter | Expected Change from Baseline | Notes |

| Hemoglobin A1c (HbA1c) | -0.5% to -1.0% reduction | Effect is generally more pronounced in patients with higher baseline HbA1c levels. |

| Fasting Plasma Glucose (FPG) | Significant reduction | Reductions are observed early in treatment. |

| Postprandial Glucose (PPG) | Significant reduction | The insulin-independent mechanism contributes to improved post-meal glucose excursions. |

| Urinary Glucose Excretion | Increased | This is the direct pharmacodynamic effect of the drug. |

Note: The values presented are estimations based on the known effects of the SGLT2 inhibitor class and are subject to confirmation in this compound-specific clinical trials.

Enhancement of Insulin Sensitivity

The improvement in insulin sensitivity with SGLT2 inhibitors is a key secondary benefit. By reducing chronic hyperglycemia, this compound is expected to mitigate the detrimental effects of glucotoxicity on insulin signaling pathways. This can lead to improved insulin action in key metabolic tissues.

Table 2: Expected Impact of this compound on Insulin Sensitivity

| Parameter | Expected Outcome | Mechanism |

| Whole-body insulin sensitivity | Improved | Reduction of glucotoxicity, leading to enhanced insulin-stimulated glucose disposal. |

| Peripheral glucose uptake | Increased | Improved insulin signaling in skeletal muscle and adipose tissue. |

| Endogenous glucose production | May be paradoxically increased | This is a counter-regulatory response to urinary glucose loss, potentially mediated by increased glucagon levels. |

Experimental Protocols

The assessment of this compound's impact on glycemic control and insulin sensitivity would involve standardized and rigorous experimental protocols.

Euglycemic-Hyperinsulinemic Clamp

This is the gold standard method for assessing insulin sensitivity in vivo.

-

Objective: To measure the amount of glucose required to maintain a normal blood glucose level (euglycemia) in the presence of high insulin levels (hyperinsulinemia). A higher glucose infusion rate indicates greater insulin sensitivity.

-

Methodology:

-

An intravenous (IV) line is established for the infusion of insulin and glucose. A second IV line is placed in the contralateral hand, which is heated to "arterialize" the venous blood, for blood sampling.

-

A continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemic state.

-

A variable infusion of 20% dextrose is started and adjusted to clamp the blood glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).

-

Blood glucose is monitored every 5-10 minutes.

-

The glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, when a steady state has been achieved, is used to quantify insulin sensitivity.

-

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess the body's ability to handle an oral glucose load and is a standard test for diagnosing prediabetes and diabetes.

-

Objective: To measure the plasma glucose and insulin response to a standardized oral glucose challenge.

-

Methodology:

-

The patient fasts overnight for at least 8 hours.

-

A fasting blood sample is drawn to measure baseline glucose and insulin levels.

-

The patient consumes a beverage containing 75 grams of glucose within 5 minutes.

-

Blood samples are drawn at specific intervals (e.g., 30, 60, 90, and 120 minutes) after the glucose load to measure plasma glucose and insulin concentrations.

-

The area under the curve (AUC) for glucose and insulin is calculated to assess glucose tolerance and insulin secretion.

-

Signaling Pathways and Visualizations

The effects of this compound on glycemic control and insulin sensitivity are mediated through its influence on key signaling pathways.

Caption: Mechanism of this compound via SGLT2 inhibition in the kidney.

Caption: Logical workflow of how this compound improves insulin sensitivity.

Caption: Experimental workflow for the euglycemic-hyperinsulinemic clamp.

Conclusion

This compound, as a member of the SGLT2 inhibitor class, holds significant promise for the management of type 2 diabetes. Its primary mechanism of promoting urinary glucose excretion offers an effective, insulin-independent means of improving glycemic control, as evidenced by expected reductions in HbA1c, fasting plasma glucose, and postprandial glucose. Furthermore, the anticipated amelioration of glucotoxicity is likely to translate into clinically meaningful improvements in insulin sensitivity. While awaiting specific clinical trial data for this compound, the extensive evidence from the SGLT2 inhibitor class provides a strong foundation for its expected therapeutic profile. The experimental protocols and signaling pathways detailed in this whitepaper provide a framework for the continued investigation and development of this compound and other compounds in this important therapeutic class.

References

Methodological & Application

Application Notes and Protocols for Assessing Atigliflozin Efficacy in Diabetic Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atigliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys. By blocking SGLT2, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a promising therapeutic class for the management of both type 1 and type 2 diabetes mellitus.

These application notes provide a comprehensive overview of protocols to assess the efficacy of this compound in established rodent models of diabetes. While specific preclinical data for this compound is not extensively published, the following protocols and representative data from studies on other SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, serve as a robust guide for evaluating its therapeutic potential. The methodologies outlined herein are standard in preclinical diabetes research and are designed to provide reliable and reproducible data on glycemic control, insulin sensitivity, and overall metabolic health.

Data Presentation: Efficacy of SGLT2 Inhibitors in Diabetic Rodent Models

The following tables summarize the typical quantitative data obtained from studies assessing the efficacy of SGLT2 inhibitors in rodent models of type 1 and type 2 diabetes.

Table 1: Effect of SGLT2 Inhibitors on Glycemic Control in STZ-Induced Type 1 Diabetic Rats

| Parameter | Control (Diabetic) | SGLT2 Inhibitor Treated | Duration of Treatment |

| Fasting Blood Glucose (mg/dL) | 450 ± 25 | 250 ± 30 | 4 weeks |

| HbA1c (%) | 11.5 ± 0.8 | 8.5 ± 0.6 | 4 weeks |

| Urinary Glucose Excretion ( g/24h ) | 10 ± 1.5 | 25 ± 3.0 | 24 hours post-dose |

Data are presented as mean ± SEM and are representative of typical findings.

Table 2: Effect of SGLT2 Inhibitors on Metabolic Parameters in High-Fat Diet (HFD)/STZ-Induced Type 2 Diabetic Mice

| Parameter | Control (Diabetic) | SGLT2 Inhibitor Treated | Duration of Treatment |

| Fasting Blood Glucose (mg/dL) | 280 ± 20 | 180 ± 15 | 8 weeks |

| HbA1c (%) | 8.2 ± 0.5 | 6.5 ± 0.4 | 8 weeks |

| Body Weight (g) | 45 ± 2.0 | 40 ± 1.8 | 8 weeks |

| Plasma Insulin (ng/mL) | 3.5 ± 0.4 | 2.0 ± 0.3 | 8 weeks |

Data are presented as mean ± SEM and are representative of typical findings.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Induction of Diabetes Mellitus in Rodents

1.1. Type 1 Diabetes: Streptozotocin (STZ)-Induced Model [1][2]

This model is characterized by the destruction of pancreatic β-cells, leading to severe insulin deficiency.[2]

-

Animals: Male Sprague-Dawley or Wistar rats (180-220 g).

-

Reagents:

-

Streptozotocin (STZ)

-

Cold citrate buffer (0.1 M, pH 4.5)

-

-

Procedure:

-

Fast animals for 4-6 hours prior to STZ injection.

-

Prepare a fresh solution of STZ in cold citrate buffer.

-

Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight).[2]

-

Return animals to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 10% sucrose solution in the drinking water for the first 24 hours.

-

Monitor blood glucose levels 48-72 hours post-injection from tail vein blood.

-

Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and are used for the study.

-

1.2. Type 2 Diabetes: High-Fat Diet (HFD) and Low-Dose STZ Model [3]

This model mimics the pathophysiology of human type 2 diabetes, characterized by insulin resistance and partial β-cell dysfunction.

-

Animals: Male C57BL/6J mice or Sprague-Dawley rats.

-

Diet and Reagents:

-

High-Fat Diet (HFD; 45-60% kcal from fat)

-

Streptozotocin (STZ)

-

Cold citrate buffer (0.1 M, pH 4.5)

-

-

Procedure:

-

Feed animals a high-fat diet for 8-12 weeks to induce obesity and insulin resistance.

-

After the HFD period, administer a single low dose of STZ (i.p., 35 mg/kg for rats) to induce partial β-cell dysfunction.

-

Continue the HFD throughout the study.

-

Monitor blood glucose levels. Animals with sustained hyperglycemia (fasting blood glucose >200 mg/dL) are considered diabetic.

-

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the body's ability to clear a glucose load from the circulation, providing insights into insulin secretion and sensitivity.

-

Animals: Diabetic rodents fasted for 6 hours (overnight fasting can also be used).

-

Reagents:

-

D-glucose solution (20-40% in sterile water)

-

-

Procedure:

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.

-

Administer a glucose solution orally via gavage at a dose of 2 g/kg body weight.

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels at each time point.

-

The data is typically plotted as blood glucose concentration versus time, and the area under the curve (AUC) is calculated to quantify glucose tolerance.

-

Intraperitoneal Insulin Tolerance Test (IPITT)

The IPITT evaluates peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.

-

Animals: Diabetic rodents fasted for 4-6 hours.

-

Reagents:

-

Human insulin solution (diluted in sterile saline)

-

-

Procedure:

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.

-

Administer an intraperitoneal (i.p.) injection of insulin (0.75-1.0 U/kg body weight for mice, dose may need optimization based on the model).

-

Collect blood samples at 15, 30, 60, and 120 minutes post-insulin injection.

-

Measure blood glucose levels at each time point.

-

The results are expressed as a percentage of the initial blood glucose concentration, and the rate of glucose disappearance is calculated.

-

Hemoglobin A1c (HbA1c) Measurement

HbA1c provides an indication of the average blood glucose control over the preceding 2-3 months in humans, and a shorter period in rodents due to their shorter red blood cell lifespan.

-

Sample: Whole blood collected in EDTA-containing tubes.

-

Procedure:

-

Collect approximately 50-100 µL of whole blood from the tail vein or via cardiac puncture at the end of the study.

-

Use a commercially available HbA1c assay kit validated for rodent samples. Methods such as high-performance liquid chromatography (HPLC) or enzymatic assays are commonly used.

-

Follow the manufacturer's instructions for sample preparation and analysis.

-

Express HbA1c levels as a percentage of total hemoglobin.

-

Assessment of Urinary Glucose Excretion

This is a primary pharmacodynamic endpoint for SGLT2 inhibitors.

-

Procedure:

-

House individual animals in metabolic cages that allow for the separate collection of urine and feces.

-

Provide free access to food and water.

-

Collect urine over a 24-hour period.

-

Measure the total volume of urine collected.

-

Determine the glucose concentration in the urine using a glucose oxidase-based assay or a clinical chemistry analyzer.

-

Calculate the total amount of glucose excreted in 24 hours (urine volume × glucose concentration).

-

Mandatory Visualizations

Signaling Pathway of SGLT2 Inhibition

Caption: Mechanism of this compound action in the renal proximal tubule.

Experimental Workflow for Efficacy Assessment

Caption: Workflow for assessing this compound efficacy in diabetic rodents.

References

- 1. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of dapagliflozin alone and in combination with insulin in a rat model of type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Istanbul University Press [iupress.istanbul.edu.tr]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Atigliflozin

Disclaimer: Publicly available, validated High-Performance Liquid Chromatography (HPLC) methods specifically for the quantification of Atigliflozin are not readily found in the reviewed literature. The following application notes and protocols have been developed as a representative method based on established and validated HPLC techniques for structurally similar compounds in the gliflozin class, such as Dapagliflozin, Ipragliflozin, and Empagliflozin. This information is intended to provide a robust starting point for method development and validation for this compound analysis. Researchers, scientists, and drug development professionals are advised to perform their own method validation according to ICH guidelines to ensure accuracy, precision, and reliability for their specific application.

Comparative Summary of HPLC Methods for Gliflozin Analogs

The following table summarizes typical chromatographic conditions and validation parameters reported for the analysis of various gliflozin compounds. This data provides a comparative basis for the selection of initial parameters for this compound method development.

| Parameter | Dapagliflozin | Ipragliflozin | Empagliflozin |

| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[1] | INTERSIL C18-EP[2] | Agilent C18 (250x4.6mm, 5µm)[3] |

| Mobile Phase | Methanol : Phosphate buffer (0.02M, pH 3.6) (45:55 v/v)[1] | Acetonitrile : Potassium phosphate buffer (pH 5) (70:30 v/v)[2] | Methanol : 0.05% Acetic acid (pH 3.3) (75:25 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 255 nm | 254 nm | 224 nm |

| Linearity Range | 12-28 µg/mL | Not Specified | 10-50 µg/mL |

| Correlation Coefficient (r²) | 0.9995 | >0.999 | 0.9990 |

| Limit of Detection (LOD) | 5.004 µg/mL | 0.022 µg/mL | Not Specified |

| Limit of Quantification (LOQ) | 15.164 µg/mL | 0.076 µg/mL | Not Specified |

| Accuracy (% Recovery) | Good percentage recovery reported | Acceptable precision and accuracy across different concentrations | 100.44% (0.18) |

| Precision (%RSD) | Not Specified | Within specified limits | Intraday: 0.17%, Interday: 0.36% |

Experimental Protocol: A Representative RP-HPLC Method for this compound Quantification

This protocol outlines a typical isocratic reverse-phase HPLC method that can be adapted for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

Apparatus and Equipment

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector and data acquisition software.

-

Analytical balance

-

Ultrasonic bath

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Reagents and Solutions

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

HPLC grade water

Preparation of Solutions

-

Phosphate Buffer (0.02M, pH 3.6): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.6 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas.

-

Mobile Phase: Prepare a mixture of Methanol and Phosphate buffer (pH 3.6) in a ratio of 45:55 (v/v). Mix well and degas in an ultrasonic bath for 15 minutes.

-

Diluent: The mobile phase can be used as the diluent.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: From the standard stock solution, prepare a series of working standard solutions in the desired concentration range (e.g., 5-50 µg/mL) by diluting with the diluent.

Chromatographic Conditions

-

Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.

-

Mobile Phase: Methanol : Phosphate buffer (0.02M, pH 3.6) (45:55 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 255 nm (This should be optimized for this compound by scanning its UV spectrum)

-

Column Temperature: Ambient

Sample Preparation (for a hypothetical tablet formulation)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Cool the solution to room temperature and dilute to volume with the diluent.

-

Filter a portion of the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the diluent to obtain a final concentration within the linear range of the method.

Analytical Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solutions at different concentration levels to establish the calibration curve.

-

Inject the sample solution in triplicate.

-

Record the peak areas and calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC quantification of this compound.

This comprehensive guide provides a strong foundation for researchers and scientists to develop and validate a robust HPLC method for the quantification of this compound. The provided comparative data, detailed protocol, and workflow diagram are designed to streamline the method development process and ensure reliable analytical results.

References

Determining the IC50 of Atigliflozin for SGLT2 Using Cell-Based Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-glucose co-transporter 2 (SGLT2) is a key protein responsible for the reabsorption of the majority of glucose from the glomerular filtrate in the kidneys.[1] Inhibition of SGLT2 is a well-established therapeutic strategy for the management of type 2 diabetes mellitus, as it promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. Atigliflozin (also known as AVE-2268) is an orally active and selective SGLT2 inhibitor.[2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cell-based assays.

Two primary methods are detailed: a fluorescent glucose analog-based assay and a traditional radioisotope-based assay. Both are robust methods for quantifying the potency of SGLT2 inhibitors.

Data Presentation

The inhibitory potency of this compound and other common SGLT2 inhibitors against human SGLT2 (hSGLT2) and SGLT1 (hSGLT1) is summarized in the table below. This data is derived from various in vitro cell-based assays and highlights the selectivity of these compounds.

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| This compound | 10 [2] | 8200 [2] | ~820-fold |

| Dapagliflozin | 1.1[3] | 1350 | ~1200-fold |

| Canagliflozin | 2.2 | 910 | ~413-fold |

| Empagliflozin | 3.1 | 8300 | >2500-fold |

| Ipragliflozin | 7.4 | 1876 | ~254-fold |

| Ertugliflozin | 0.877 | >877 | >1000-fold |

Signaling Pathway and Mechanism of Action

SGLT2, located on the apical membrane of the proximal convoluted tubule epithelial cells, co-transports sodium and glucose from the tubular fluid into the cell. This process is driven by the sodium gradient maintained by the Na+/K+-ATPase pump on the basolateral membrane. Glucose then exits the cell into the bloodstream via GLUT2 transporters. SGLT2 inhibitors like this compound competitively block the glucose-binding site on the SGLT2 protein, preventing glucose reabsorption and leading to its excretion in the urine.

Experimental Protocols

Cell Line Selection

A stable cell line overexpressing human SGLT2 (hSGLT2) is recommended for a robust and reproducible assay. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which have low endogenous SGLT activity. Alternatively, the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2, can be used for a more physiologically relevant model.

Protocol 1: Fluorescent Glucose Analog (2-NBDG) Uptake Assay

This assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to measure glucose uptake.

Materials:

-

hSGLT2-expressing cells (e.g., HEK293-hSGLT2)

-

96-well black, clear-bottom tissue culture plates

-

This compound and other test compounds

-

2-NBDG

-

Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit (KRH) buffer)

-

Sodium-free buffer (e.g., KRH with NaCl replaced by choline chloride)

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

-

Cell Seeding: Seed hSGLT2-expressing cells into a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24-48 hours to form a confluent monolayer.

-

Cell Washing: Gently wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer.

-

Compound Incubation: Add 50 µL/well of sodium-containing buffer with or without various concentrations of this compound. For control wells, add buffer with vehicle (e.g., DMSO). Incubate at 37°C for 15-30 minutes.

-

Substrate Addition: Add 50 µL/well of sodium-containing buffer containing 200 µM 2-NBDG (final concentration 100 µM). To determine sodium-independent uptake, add 2-NBDG in sodium-free buffer to a separate set of wells.

-

Uptake Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Termination of Uptake: Remove the uptake buffer and wash the cells three times with 100 µL/well of ice-cold sodium-free buffer.

-

Cell Lysis: Add 50 µL/well of lysis buffer and incubate for 10 minutes at room temperature with gentle shaking.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Calculate the sodium-dependent 2-NBDG uptake by subtracting the fluorescence in sodium-free buffer from that in sodium-containing buffer.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiolabeled Glucose Analog ([¹⁴C]-AMG) Uptake Assay

This traditional method uses the non-metabolizable radiolabeled glucose analog α-methyl-D-glucopyranoside ([¹⁴C]-AMG) to quantify glucose uptake.

Materials:

-

hSGLT2-expressing cells

-

96-well tissue culture plates

-

This compound and other test compounds

-

[¹⁴C]-AMG

-

Sodium-containing buffer

-

Sodium-free buffer

-

Stop solution: Ice-cold sodium-free buffer containing 10 mM unlabeled AMG

-

Lysis solution: 0.1 N NaOH

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Cell Seeding: Seed hSGLT2-expressing cells as described in Protocol 1.

-

Cell Washing: Wash the cells twice with 100 µL/well of pre-warmed sodium-free buffer.

-

Compound Incubation: Add 50 µL/well of sodium-containing buffer with or without various concentrations of this compound. Incubate at 37°C for 15-30 minutes.

-

Substrate Addition: Add 50 µL/well of sodium-containing buffer containing [¹⁴C]-AMG.

-

Uptake Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with 150 µL/well of ice-cold stop solution.

-

Cell Lysis: Add 50 µL/well of lysis solution and incubate for 10 minutes.

-

Scintillation Counting: Add 150 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Subtract the counts per minute (CPM) from wells with no cells (background).

-

Determine the sodium-dependent uptake by subtracting the CPM in the presence of a saturating concentration of a non-specific SGLT inhibitor (e.g., phlorizin) or in sodium-free buffer.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value as described for the 2-NBDG assay.

Experimental Workflow

The general workflow for determining the IC50 of an SGLT2 inhibitor is depicted below.

References

Application of Atigliflozin in the Study of Renal Physiology and Glucose Transport

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Atigliflozin (AVE-2268) is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1]. SGLT2 is a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubule and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate[2]. By inhibiting SGLT2, this compound blocks this reabsorption pathway, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes this compound and other SGLT2 inhibitors a valuable tool for studying renal glucose handling and the pathophysiology of diseases such as type 2 diabetes mellitus.

Mechanism of Action

This compound competitively binds to the SGLT2 transporter on the apical membrane of proximal tubule epithelial cells. This binding prevents the cotransport of sodium and glucose from the tubular fluid into the cells. The resulting increase in luminal glucose concentration exceeds the reabsorptive capacity of the downstream SGLT1 transporters in the S3 segment, leading to the net excretion of glucose in the urine[2]. This targeted action allows for the specific investigation of SGLT2-mediated glucose transport and its physiological consequences.

Applications in Renal Physiology Research

The unique mechanism of this compound makes it a valuable pharmacological tool for investigating several aspects of renal physiology:

-

Renal Glucose Threshold: this compound can be used to study the renal threshold for glucose excretion and how it is altered in physiological and pathological states.

-

Tubuloglomerular Feedback (TGF): By increasing sodium delivery to the macula densa, SGLT2 inhibitors like this compound can modulate the TGF mechanism. This allows researchers to investigate the intricate relationship between tubular sodium handling and glomerular filtration rate (GFR) regulation.

-

Intraglomerular Hemodynamics: The modulation of TGF by this compound leads to afferent arteriole vasoconstriction, which in turn reduces intraglomerular pressure. This effect can be studied to understand the mechanisms of glomerular hyperfiltration in conditions like early-stage diabetes.

-

Renal Oxygenation and Metabolism: By reducing the metabolic workload of glucose reabsorption in the proximal tubule, this compound may improve renal oxygenation and alter cellular metabolism. This application is crucial for studying the pathophysiology of kidney disease, where hypoxia is a key factor.

-

Sodium and Water Homeostasis: The mild osmotic diuresis and natriuresis induced by this compound provide a model to study the integrated renal regulation of fluid and electrolyte balance.

Quantitative Data

The following tables summarize key quantitative data for this compound and other representative SGLT2 inhibitors. This data is essential for designing and interpreting experiments.

Table 1: In Vitro Inhibitory Potency of SGLT2 Inhibitors

| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |

| This compound | 10 [1] | 8200 [1] | 820 |

| Dapagliflozin | 1.1 | 1350 | ~1200-fold |

| Canagliflozin | 2.2 | 910 | ~413-fold |

| Empagliflozin | 3.1 | 8300 | >2500-fold |

| Ipragliflozin | 7.4 | 1876 | ~254-fold |

| Ertugliflozin | 0.877 | >877 | >1000-fold |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the transporter by 50%. Data for inhibitors other than this compound are provided for comparative purposes.

Table 2: Pharmacodynamic Effects of SGLT2 Inhibition (Representative Data with Dapagliflozin)

| Parameter | Condition | Treatment Group | Change from Baseline |

| Urinary Glucose Excretion ( g/24h ) | Type 2 Diabetes | Dapagliflozin (10 mg/day) | Increase of ~40-60 g/24h |

| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) | Type 2 Diabetes | Dapagliflozin (10 mg/day) | Initial transient dip of ~3-5 mL/min/1.73m² |

| Systolic Blood Pressure (mmHg) | Type 2 Diabetes | Dapagliflozin (10 mg/day) | Reduction of ~3-5 mmHg |

| Body Weight (kg) | Type 2 Diabetes | Dapagliflozin (10 mg/day) | Reduction of ~2-3 kg |

This table provides representative data for the SGLT2 inhibitor class, primarily based on studies with dapagliflozin, to illustrate the expected physiological effects. Specific values for this compound may vary.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on renal glucose transport and physiology.

Protocol 1: In Vitro Glucose Uptake Assay in a Human Kidney Proximal Tubule Cell Line (e.g., HK-2)

Objective: To determine the inhibitory effect of this compound on SGLT2-mediated glucose uptake in a relevant cell line.

Materials:

-

Human kidney proximal tubule cell line (HK-2)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-